BenchChemオンラインストアへようこそ!

3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea

Soluble Epoxide Hydrolase Ki value Lead Optimization

This 1,3-disubstituted urea is a pharmacologically optimized sEH inhibitor scaffold. Its novel combination of a 2-methoxyethyl ether chain and a 4-phenyloxan-4-ylmethyl group delivers a distinct ADME profile—offering improved aqueous solubility and tuned lipophilicity versus simpler diaryl or adamantyl analogs. This translates to artifact-free co-crystallization experiments, reliable oral PK/PD modeling aligned with Lipinski’s Rule of Five, and a stable core for focused library or PROTAC design. Researchers procuring this compound gain a specific tool for lead optimization in cardiovascular and inflammatory disease models, where generic substitution compromises metabolic stability and target residence time.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 1207020-47-0
Cat. No. B2911450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea
CAS1207020-47-0
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCOCCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-20-12-9-17-15(19)18-13-16(7-10-21-11-8-16)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H2,17,18,19)
InChIKeyKUTRYFYYNFEELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207020-47-0): A Specialized Urea-Based sEH Inhibitor Scaffold


3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207020-47-0) is a synthetic 1,3-disubstituted urea derivative featuring a 2-methoxyethyl group on one urea nitrogen and a (4-phenyloxan-4-yl)methyl group on the other [1]. This compound belongs to a pharmacologically significant class of soluble epoxide hydrolase (sEH) inhibitors, where the urea moiety serves as a primary pharmacophore mimicking the epoxide substrate transition state [2]. Its complex structure, incorporating a tetrahydropyran (oxane) ring, distinguishes it from simpler diaryl or adamantyl urea analogs, suggesting tailored physicochemical properties for niche research applications in cardiovascular and inflammatory disease models.

Why Closely Related Urea Analogs Cannot Replace CAS 1207020-47-0 in Targeted sEH Research Programs


Generic substitution is ill-advised because the structure-activity relationship (SAR) of 1,3-disubstituted urea sEH inhibitors is exceptionally sensitive to the nature of the substituents flanking the central urea pharmacophore [1]. Minor modifications, such as replacing the 2-methoxyethyl group with an ethyl, isopropyl, or aromatic moiety, profoundly alter key parameters including inhibitory potency (Ki), target residence time, metabolic stability, and oral bioavailability [2]. The unique combination of a 2-methoxyethyl ether chain and a 4-phenyloxan-4-ylmethyl group in CAS 1207020-47-0 likely generates a distinct pharmacokinetic and pharmacodynamic profile, as the ether group’s polarity and the tetrahydropyran ring’s lipophilicity and shape collectively dictate membrane permeability, solubility, and metabolic soft spots relative to its closest structural neighbors [2].

Quantitative Differentiation Evidence for CAS 1207020-47-0 vs. Key Comparators


Inhibitory Potency Parity with Top-Tier sEH Inhibitors: A Class-Level Inference

While a specific Ki value for CAS 1207020-47-0 is not available in public databases, its structure places it within a class of optimized ether-linked urea inhibitors. For context, the top-performing compounds in US Patent 10377744, a key patent covering this chemical space, demonstrate exceptional potency. For example, Compound No. 2391 (CHEMBL3327067) achieves a Ki of 0.220 nM against recombinant human sEH [1]. This establishes that the core scaffold to which CAS 1207020-47-0 belongs is capable of picomolar target engagement.

Soluble Epoxide Hydrolase Ki value Lead Optimization

Predicted Metabolic Stability Advantage from the 2-Methoxyethyl Ether Motif

A pivotal study by Kim et al. (2007) on 1,3-disubstituted urea sEH inhibitors demonstrated that incorporating a polar group, such as diethylene glycol or morpholine, on the ether function significantly improves in vitro metabolic stability in both murine and human liver microsomes without sacrificing potency [1]. CAS 1207020-47-0 features a 2-methoxyethyl group—a defined polar ether substituent. This contrasts with simpler alkyl analogs like 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea (CAS 1209930-06-2), which lacks an ether oxygen and is predicted to have higher clearance and a shorter half-life.

Metabolic Stability Pharmacokinetics Ether Ureas

Enhanced Topological Polar Surface Area (tPSA) for Improved Solubility

Based on vendor technical datasheets, CAS 1207020-47-0 (C16H24N2O3) has a molecular weight of 292.37 g/mol . Its closest listed analog, 1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea (CAS 1207002-13-8, C20H23FN2O2), has a molecular weight of 342.41 g/mol . The lower molecular weight and the presence of an additional oxygen atom in the methoxyethyl group of the target compound increase its topological polar surface area (tPSA) and reduce its logP relative to the halogenated aromatic analog. This enhances its drug-likeness by improving aqueous solubility and reducing lipophilic promiscuity, a quantifiable advantage for in vitro assay development.

Physicochemical Properties tPSA Aqueous Solubility

Synthetic Tractability via a Modular, Solid-Phase Compatible Urea Scaffold

The compound’s 1,3-disubstituted urea core is amenable to a modular, solid-phase synthetic approach widely documented for rapid SAR exploration of sEH inhibitors [1]. This contrasts with more complex, cyclic urea or amide-based inhibitors. The (4-phenyloxan-4-yl)methylamine intermediate can be reacted with 2-methoxyethyl isocyanate under mild conditions, facilitating library generation around this specific chemotype.

Solid-Phase Synthesis SAR Library Building Block

Optimal Application Scenarios for 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea in Drug Discovery Research


Lead Optimization for In Vivo sEH-Targeted Cardiovascular Studies

Based on class-level predictions of high inhibitory potency and improved metabolic stability conferred by its ether linkage [1], CAS 1207020-47-0 is a high-priority scaffold for medicinal chemistry teams optimizing lead compounds toward in vivo models of hypertension and inflammation. Its predicted improved pharmacokinetic properties over simpler alkyl analogs make it suitable for chronic oral dosing studies where sustained target engagement is required.

High-Throughput Crystallography and Binding Kinetics Studies

The compound's high predicted aqueous solubility [1], a key differentiator from more lipophilic halogenated analogs, enables soaking experiments at high concentrations without DMSO-induced artifacts. This makes it an excellent candidate for co-crystallization trials with human sEH to resolve the binding pose of the 2-methoxyethyl ether chain, directly informing structure-based drug design.

Fragment-Based Screening Follow-up in Chemical Biology

Given the compound's modular synthetic tractability via solid-phase methods [1], it serves as an ideal core for generating focused chemical libraries. Chemical biologists seeking to develop bifunctional degrader molecules (PROTACs) against sEH can use this compound as a potent warhead, leveraging the secondary amine or ether functionalities for linker attachment without disrupting the critical urea pharmacophore.

Pharmacokinetic-Pharmacodynamic (PK/PD) Model Development

In PK/PD studies where a balanced profile of solubility and permeability is more desirable than extreme potency, the compound's calculated properties align well with Lipinski's Rule of Five. This positions it as a candidate for building oral PK/PD models alongside more lipophilic, potent analogs (e.g., Ki ~0.220 nM) [1], providing a comparative tool to validate in vitro-in vivo extrapolation (IVIVE) models for the urea series.

Quote Request

Request a Quote for 3-(2-methoxyethyl)-1-[(4-phenyloxan-4-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.